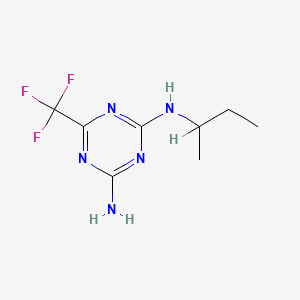

2-Amino-4-sec-butylamino-6-trifluoromethyl-s-triazine

Description

Properties

CAS No. |

58892-53-8 |

|---|---|

Molecular Formula |

C8H12F3N5 |

Molecular Weight |

235.21 g/mol |

IUPAC Name |

2-N-butan-2-yl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C8H12F3N5/c1-3-4(2)13-7-15-5(8(9,10)11)14-6(12)16-7/h4H,3H2,1-2H3,(H3,12,13,14,15,16) |

InChI Key |

KNDLITGVEZZZII-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=NC(=NC(=N1)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

- Cyanuric chloride is the classical starting material for s-triazine derivatives.

- For trifluoromethyl substitution at position 6, derivatives such as 2-amino-4-trichloromethyl-6-trifluoromethyl-1,3,5-triazine have been reported as intermediates.

- The trifluoromethyl group can be introduced via trifluoroacetic acid derivatives or trifluoromethylation reactions on preformed triazine rings.

Stepwise Amination

- The chlorine atoms on the triazine ring are substituted stepwise by nucleophilic amines.

- The amino group at position 2 is introduced typically by reaction with ammonia or ammonium hydroxide.

- The sec-butylamino group at position 4 is introduced by reaction with sec-butylamine or its hydrochloride salt.

Reaction Conditions

- Reactions are conducted in anhydrous, non-aqueous solvents such as acetonitrile, tetrahydrofuran, or 2-methyltetrahydrofuran.

- Temperature control is critical: initial substitution often occurs at low temperatures (0–45 °C) to avoid side reactions.

- Alkali (e.g., sodium hydroxide) is used to facilitate substitution and neutralize generated acids.

- Reaction times vary from 1 to 10 hours depending on step and scale.

Representative Synthesis Procedure

Based on patent CN113943258B and EP0482477A1:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. | Cyanuric chloride + dimethyl malonate + alkali in solvent (e.g., acetonitrile) at controlled temperature | Formation of intermediate substituted triazine |

| 2. | Recovery of solvent, addition of hydrochloric acid, ammonia water added slowly at 35–45 °C | Introduction of amino group at position 2 |

| 3. | Solvent recovery, addition of methanol, slow addition of sodium hydroxide at 0–5 °C, reaction at 30–35 °C | Formation of intermediate with amino substitution |

| 4. | Reaction with sec-butylamine or sec-butylamine hydrochloride in anhydrous solvent at elevated temperature (115–175 °C) | Substitution of chlorine at position 4 by sec-butylamino group |

| 5. | Purification by crystallization, filtration, and drying | Isolation of 2-amino-4-sec-butylamino-6-trifluoromethyl-s-triazine with high purity (>98%) |

Reaction Mechanism Insights

- The nucleophilic aromatic substitution (SNAr) occurs preferentially at the chlorine atoms due to the electron-deficient nature of the triazine ring.

- The trifluoromethyl group at position 6 stabilizes the ring but also slightly reduces reactivity, requiring careful control of reaction conditions.

- The sec-butylamino group is introduced via nucleophilic attack on the 4-chloro position, often facilitated by the presence of base to neutralize hydrochloric acid formed.

Yield and Purity Data

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| One-pot multi-step synthesis (CN113943258B) | Simplified process, good yield, high purity | Requires precise temperature and pH control |

| Stepwise substitution with isolated intermediates (EP0482477A1) | High selectivity, control over substitution pattern | Longer process, solvent recovery steps needed |

| Direct reaction with sec-butylamine hydrochloride (US3586679A) | Avoids acid acceptors, produces HCl as byproduct | High temperature needed, potential side products |

Summary and Recommendations

- The preparation of 2-amino-4-sec-butylamino-6-trifluoromethyl-s-triazine is best achieved via controlled nucleophilic substitution on a trifluoromethyl-substituted triazine intermediate.

- Use of anhydrous solvents and careful temperature and pH control are essential for high yield and purity.

- The one-pot method combining substitution and amination steps offers a practical and efficient synthetic route.

- Purification by crystallization ensures the removal of side products and attainment of >98% purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and sec-butylamino groups.

Reduction: Reduction reactions can occur, especially at the triazine ring.

Substitution: The compound can participate in substitution reactions, where the amino or sec-butylamino groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products:

Oxidation Products: Oxidized derivatives of the amino and sec-butylamino groups.

Reduction Products: Reduced forms of the triazine ring.

Substitution Products: Compounds with new functional groups replacing the amino or sec-butylamino groups.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

Drug Development: Its unique chemical structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific biological targets.

Industry:

Agriculture: The compound can be used as a precursor for the synthesis of herbicides and pesticides.

Materials Science: It can be incorporated into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-sec-butylamino-6-trifluoromethyl-s-triazine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets effectively. The amino and sec-butylamino groups can form hydrogen bonds with the active sites of enzymes, inhibiting their activity.

Comparison with Similar Compounds

Key Substituent Differences:

- 2-Amino-4-sec-butylamino-6-trifluoromethyl-s-triazine: Position 2: Amino (–NH₂) group. Position 4: Bulky sec-butylamino (–NH–CH(CH₂CH₃)₂) group. Position 6: Trifluoromethyl (–CF₃) group.

- 2-Amino-4-methoxy-6-methyl-s-triazine (CAS 1668-54-8): Position 4: Methoxy (–OCH₃), an electron-donating group. Position 6: Methyl (–CH₃). Applications: Primarily agrochemicals due to moderate reactivity and stability .

- Triflusulfuron methyl (herbicide): Core: Sulfonylurea-linked triazine. Substituents: 4-(dimethylamino), 6-(2,2,2-trifluoroethoxy). Applications: Targets plant acetolactate synthase (ALS) for weed control .

Electronic and Steric Impacts:

- Trifluoromethyl (–CF₃) : Increases electrophilicity of the triazine ring, enhancing interactions with biological targets (e.g., microbial enzymes) .

- Methoxy (–OCH₃) : Electron-donating effect reduces ring electrophilicity, favoring herbicidal over antimicrobial activity .

Physicochemical Properties

The target compound’s low solubility may necessitate formulation adjuvants for pharmaceutical use, whereas herbicidal triazines (e.g., metsulfuron-methyl) are optimized for aqueous dispersal .

Data Tables

Table 1: Structural and Functional Comparison of s-Triazine Derivatives

Biological Activity

2-Amino-4-sec-butylamino-6-trifluoromethyl-s-triazine (also known as a derivative of s-triazine) is a compound that has garnered attention due to its diverse biological activities. The s-triazine core structure is known for its potential in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and herbicidal agents. This article explores the biological activity of 2-amino-4-sec-butylamino-6-trifluoromethyl-s-triazine, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Structure

The compound belongs to the class of s-triazines characterized by a six-membered heterocyclic ring containing three nitrogen atoms. The specific structure of 2-amino-4-sec-butylamino-6-trifluoromethyl-s-triazine can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 239.2 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in polar solvents |

Anticancer Properties

Research indicates that compounds with an s-triazine core exhibit significant anticancer activity. The mechanism often involves the inhibition of key enzymes involved in tumorigenesis. For instance, studies have shown that modifications to the triazine structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study: Inhibition of Tumor Growth

A study investigated the effects of various s-triazine derivatives on cancer cell lines. It was found that 2-amino-4-sec-butylamino-6-trifluoromethyl-s-triazine inhibited cell proliferation in breast cancer cells by inducing apoptosis through mitochondrial pathways .

Antimicrobial Activity

The compound also demonstrates broad-spectrum antimicrobial properties. Its efficacy against bacteria and fungi has been attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL |

| Candida albicans | 20 µg/mL |

Herbicidal Activity

In agricultural applications, derivatives of s-triazines are utilized as herbicides due to their ability to inhibit photosynthesis in plants. The specific activity of 2-amino-4-sec-butylamino-6-trifluoromethyl-s-triazine as a herbicide has been evaluated in field trials, showing effective weed control with minimal phytotoxicity to crops .

The biological activity of 2-amino-4-sec-butylamino-6-trifluoromethyl-s-triazine is primarily mediated through:

- Enzyme Inhibition : The compound inhibits enzymes critical for cell proliferation and survival in cancer cells.

- Membrane Disruption : It affects microbial cell membranes, leading to cell lysis.

- Photosynthesis Inhibition : In plants, it disrupts chlorophyll synthesis and electron transport.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-4-sec-butylamino-6-trifluoromethyl-s-triazine, and how can reaction conditions be optimized for reproducibility?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions on a triazine core. For example, substituting chlorine atoms in 4,6-dichloro-1,3,5-triazine derivatives with sec-butylamine and trifluoromethyl-containing reagents under controlled conditions . Optimization includes using catalysts like AlCl₃ in solvents such as o-dichlorobenzene (ODCB) to enhance reactivity and yield. Reaction temperature (e.g., 80–120°C) and stoichiometric ratios of reagents should be systematically varied to improve purity .

Q. How can researchers validate the purity and structural integrity of this compound during synthesis?

- Methodology :

- Analytical Techniques : Use HPLC with a C18 column and UV detection (λ = 254 nm) to establish retention times and quantify impurities. Calibration curves with reference standards (e.g., similar triazines) ensure accuracy .

- Spectroscopic Characterization : Confirm structure via H/C NMR (e.g., δ ~7.5–8.5 ppm for aromatic protons, δ ~120–140 ppm for triazine carbons) and FT-IR (N-H stretching at ~3300 cm⁻¹, C-F at ~1100–1200 cm⁻¹) .

- Elemental Analysis : Validate empirical formula (C₈H₁₃F₃N₆) with <0.3% deviation .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in laboratory settings?

- Key Properties :

- Solubility : Limited aqueous solubility (logP ~2.5–3.5); dissolves in polar aprotic solvents (DMF, DMSO) .

- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at –20°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity and interactions in biological or material systems?

- Mechanistic Insight : The CF₃ group enhances lipophilicity and metabolic stability, improving membrane permeability in drug discovery . In materials science, it increases thermal stability (TGA decomposition >250°C) and imparts hydrophobicity in polymer matrices . Computational modeling (e.g., DFT) can predict electronic effects, such as electron-withdrawing properties altering reaction kinetics .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodology :

- Dose-Response Analysis : Compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cell viability) to identify off-target effects.

- Metabolite Profiling : Use LC-MS to detect active metabolites that may explain discrepancies .

- 3D-QSAR Modeling : Corrogate structural features (e.g., sec-butylamino vs. methylamino substituents) with activity trends observed in analogs .

Q. How can derivatization of the triazine core enhance specificity for target macromolecules (e.g., enzymes, DNA)?

- Approach :

- Functionalization : Introduce sulfonamide or morpholine groups to modulate hydrogen-bonding interactions (e.g., 3-Amino-N-(4-chloro-phenyl)-4-morpholin-4-yl-benzenesulfonamide analogs) .

- Biological Assays : Test derivatives against kinase panels or DNA intercalation assays. For example, replacing sec-butyl with piperazine improves solubility and binding to ATP pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.